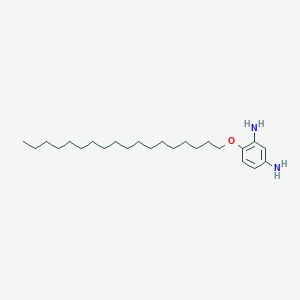
4-(Octadecyloxy)-1,3-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octadecyloxy)-1,3-benzenediamine is an organic compound characterized by the presence of an octadecyloxy group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecyloxy)-1,3-benzenediamine typically involves the following steps:
Nitration: The starting material, 4-(Octadecyloxy)benzene, undergoes nitration to introduce nitro groups at the 1 and 3 positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octadecyloxy)-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of alkylated or acylated derivatives
Applications De Recherche Scientifique
4-(Octadecyloxy)-1,3-benzenediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-(Octadecyloxy)-1,3-benzenediamine involves its interaction with cellular membranes and proteins. The octadecyloxy group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amine groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-(Octadecyloxy)-1,3-benzenediamine can be compared with other similar compounds, such as:
4-(Octadecyloxy)phenylamine: Similar structure but with only one amine group, leading to different reactivity and applications.
4-(Octadecyloxy)benzoic acid: Contains a carboxylic acid group instead of amine groups, resulting in different chemical properties and uses.
4-(Octadecyloxy)benzaldehyde: Contains an aldehyde group, which makes it more reactive in certain chemical reactions compared to the amine groups in this compound.
The uniqueness of this compound lies in its dual amine functionality combined with the long hydrophobic octadecyloxy chain, making it versatile for various applications in different fields.
Propriétés
Formule moléculaire |
C24H44N2O |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
4-octadecoxybenzene-1,3-diamine |
InChI |
InChI=1S/C24H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-24-19-18-22(25)21-23(24)26/h18-19,21H,2-17,20,25-26H2,1H3 |
Clé InChI |
RHJVCIJERZCGKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


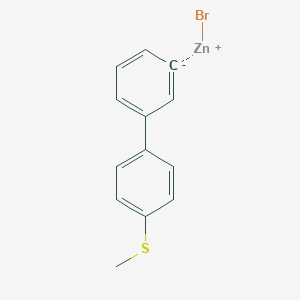
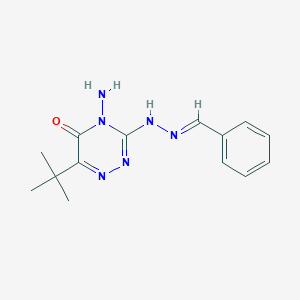

![5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
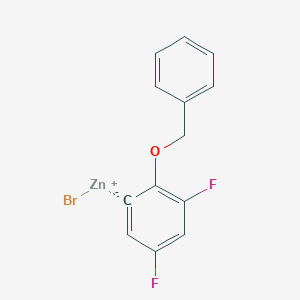
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
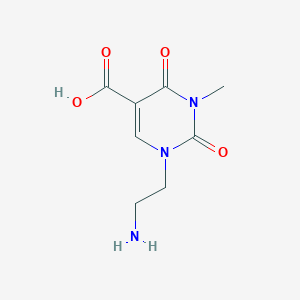
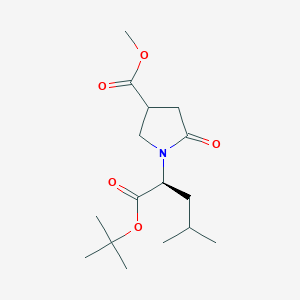

![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
